1-benzyl-2-(2-ethylpiperidine-1-carbonyl)-9-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one
Description
This compound belongs to the pyrido-pyrrolo-pyrimidinone class, characterized by a fused tricyclic core (pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4-one) with three key substituents:
- 2-(2-Ethylpiperidine-1-carbonyl): Introduces conformational flexibility and hydrogen-bonding capacity via the carbonyl group.
- 9-Methyl group: Modifies steric and electronic properties of the core.
The synthesis involves condensation of 2-chloro-4-oxo-pyrido[1,2-a]pyrimidine-3-carbaldehyde derivatives with glycinate esters under reflux conditions, followed by recrystallization ().
Properties
IUPAC Name |
6-benzyl-5-(2-ethylpiperidine-1-carbonyl)-10-methyl-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O2/c1-3-20-13-7-8-14-28(20)26(32)22-16-21-24(30(22)17-19-11-5-4-6-12-19)27-23-18(2)10-9-15-29(23)25(21)31/h4-6,9-12,15-16,20H,3,7-8,13-14,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXIWRXSYFHRDSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=CC3=C(N2CC4=CC=CC=C4)N=C5C(=CC=CN5C3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including organ development, cell proliferation, migration, and angiogenesis.
Mode of Action
The compound interacts with FGFRs by binding to their extracellular ligand-binding domains, leading to receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail. This results in the activation of downstream signaling pathways, including RAS–MEK–ERK, PLCg, and PI3K–Akt.
Biochemical Pathways
The activation of FGFRs by the compound affects several biochemical pathways. The RAS–MEK–ERK pathway is involved in cell proliferation and differentiation, the PLCg pathway is associated with intracellular calcium release and protein kinase C activation, and the PI3K–Akt pathway plays a role in cell survival and growth.
Biochemical Analysis
Biochemical Properties
The compound interacts with various enzymes and proteins, playing a significant role in biochemical reactions. It has been reported to have potent activities against FGFR1, 2, and 3. The nature of these interactions is complex and involves various biochemical processes.
Cellular Effects
1-benzyl-2-(2-ethylpiperidine-1-carbonyl)-9-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one influences cell function in several ways. It has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis. Furthermore, it significantly inhibits the migration and invasion of 4T1 cells.
Molecular Mechanism
The compound exerts its effects at the molecular level through various mechanisms. It is involved in the inhibition of FGFR signaling pathway, which plays an essential role in various types of tumors. This includes binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound is compared to structurally related derivatives based on substituent variations and core modifications:
Physicochemical and Pharmacokinetic Properties
- Molecular Weight (MW) : The target compound (estimated MW ~420–440 g/mol) is lighter than analogues with bulky substituents (e.g., : 411.5 g/mol; : ~460 g/mol).
- Lipophilicity : The benzyl group increases LogP compared to methoxypropyl () or fluorinated derivatives ().
- Solubility : Piperazine/piperidine substituents () improve aqueous solubility via hydrogen bonding, whereas benzyl groups reduce it.
- Metabolic Stability : Fluorinated analogues () likely exhibit longer half-lives due to resistance to oxidative metabolism.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
